4-Chloro-N-methylpyridine-3-sulfonamide

Ion Channel Pharmacology Pain Research Nav1.7 Inhibition

SAR studies require well-characterized building blocks with defined substitution patterns. 4-Chloro-N-methylpyridine-3-sulfonamide (CAS 56397-15-0) is validated for ion channel pharmacology (Nav1.7 IC50 = 4.04 µM) and antitubercular drug discovery (>1000-fold species selectivity for Mtb Lpd). • Confirmed Nav1.7 activity in PatchXpress assays • Core scaffold for Mtb Lpd inhibitors (co-crystal validated) • Building block for hCA IX/XII inhibitors (lead Ki: 7.2 nM) Reliable sourcing for medicinal chemistry and SAR optimization.

Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
Cat. No. B13313894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-methylpyridine-3-sulfonamide
Molecular FormulaC6H7ClN2O2S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CN=C1)Cl
InChIInChI=1S/C6H7ClN2O2S/c1-8-12(10,11)6-4-9-3-2-5(6)7/h2-4,8H,1H3
InChIKeyUTYBZCHKLNWPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-methylpyridine-3-sulfonamide Overview


4-Chloro-N-methylpyridine-3-sulfonamide (CAS 56397-15-0) is a heterocyclic sulfonamide building block with a pyridine core bearing a 4-chloro substituent and an N-methyl sulfonamide moiety . This scaffold serves as a key intermediate for carbonic anhydrase inhibitor synthesis [1] and is directly embedded in the N-methylpyridine-3-sulfonamide chemotype identified as a potent, species-selective inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) [2]. Its documented bioactivity profile includes moderate inhibition of the human Nav1.7 voltage-gated sodium channel (IC50 = 4.04 µM) [3], positioning it as a tool compound for ion channel pharmacology.

Non-Substitutability of 4-Chloro-N-methylpyridine-3-sulfonamide


The 4-chloro substitution on the pyridine ring critically modulates both electronic properties and target engagement relative to unsubstituted N-methylpyridine-3-sulfonamide. In the Mtb Lpd system, N-methylpyridine-3-sulfonamides as a class exhibit >1000-fold species selectivity over the human homolog [1], but the specific contribution of the 4-chloro moiety to binding affinity and selectivity within this class has been quantitatively characterized in structure-activity relationship (SAR) studies [2]. In the Nav1.7 ion channel context, the 4-chloro analog demonstrates a defined IC50 of 4.04 µM under voltage-clamp conditions [3], whereas closely related 2-amino-substituted analogs (e.g., 2-amino-N-methylpyridine-3-sulfonamide) show divergent physicochemical and target-interaction profiles [4]. Procurement of the unsubstituted or alternative positional isomer cannot replicate this compound's established activity fingerprint, making the 4-chloro derivative a non-substitutable entity in structure-activity optimization campaigns.

4-Chloro-N-methylpyridine-3-sulfonamide: Quantitative Differentiation


Nav1.7 Channel Blockade vs. High-Potency Analogs

In a direct electrophysiological comparison using the identical PatchXpress automated voltage-clamp assay system and cellular background (HEK293 cells stably expressing human Nav1.7), 4-chloro-N-methylpyridine-3-sulfonamide exhibits an IC50 of 4.04 µM [1]. This value represents a 122-fold reduction in potency relative to the optimized lead compound BDBM444942 from Amgen's pyridine-3-sulfonamide patent series, which achieves an IC50 of 33 nM under the same assay conditions [2]. The quantitative difference enables the 4-chloro analog to serve as a useful control or reference compound for establishing baseline Nav1.7 inhibition in screening cascades, whereas the sub-100 nM analogs are reserved for lead optimization stages.

Ion Channel Pharmacology Pain Research Nav1.7 Inhibition

Mtb Lipoamide Dehydrogenase: Species-Selective Inhibition

The N-methylpyridine-3-sulfonamide chemotype, which includes 4-chloro-N-methylpyridine-3-sulfonamide as a member, was identified from a high-throughput screen of over 1.6 million compounds as a potent and species-selective inhibitor of Mycobacterium tuberculosis Lpd [1]. This class demonstrates >1000-fold selectivity for the mycobacterial enzyme over the human homolog [2]. Within the reconfirmation assay cohort, six N-methylpyridine-3-sulfonamides exhibited IC50 values below 5 µM [3]. The structural basis for selectivity has been elucidated via co-crystallography, revealing that the sulfonamide amide oxygen forms a hydrogen bond with Arg93, a species-variant residue in the lipoamide channel of Mtb Lpd [4]. By contrast, previously reported triazaspirodimethoxybenzoyl inhibitors target the NAD+/NADH pocket, a distinct binding site [5].

Antitubercular Drug Discovery Enzyme Inhibition Species Selectivity

Carbonic Anhydrase Inhibitor Synthesis: hCA IX/XII Potency

4-Chloro-N-methylpyridine-3-sulfonamide serves as a synthetic building block for the preparation of heterocyclic 4-substituted pyridine-3-sulfonamide carbonic anhydrase inhibitors [1]. In a systematic study of 4-substituted-3-pyridinesulfonamides, compounds bearing the 4-chloro substitution pattern (e.g., compound 31: 4-[N′-(6-Chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazino]-3-pyridinesulfonamide) achieved Ki values of 7.2 nM against the tumor-associated hCA IX isoform and 3.4 nM against hCA XII [2]. The unsubstituted parent scaffold showed significantly weaker inhibition, while the overall series exhibited Ki ranges of 0.078–11.7 µM (hCA I), 9.9–140 nM (hCA II), 4.6–313 nM (hCA IX), 3.4–21.6 nM (hCA XII), and 50.9–160 nM (hCA XIV) [3]. The 4-chloro intermediate is essential for accessing this high-potency CA inhibitor chemical space.

Carbonic Anhydrase Inhibition Anticancer Agent Development Medicinal Chemistry

Physicochemical Effects of Chlorine Substitution

The 4-chloro substituent on the pyridine ring alters key molecular descriptors relative to the unsubstituted N-methylpyridine-3-sulfonamide core. The target compound (C6H7ClN2O2S, MW 206.65) contains one chlorine atom that increases calculated logP by approximately 0.6-0.8 units relative to the unsubstituted analog (C6H8N2O2S, MW 172.20) . This lipophilicity enhancement is associated with improved passive membrane permeability in structurally related sulfonamide series. Additionally, the chlorine atom at the 4-position influences the electron density of the pyridine ring, which can modulate the strength of key hydrogen-bonding interactions with target residues [1]. In the Mtb Lpd co-crystal structure, the N-methyl sulfonamide amide oxygen forms a critical hydrogen bond with Arg93, and electronic modulation of the pyridine ring by the 4-chloro group may indirectly affect this binding interaction [2].

Physicochemical Profiling Drug-likeness SAR Analysis

Synthetic Accessibility: 4-Chloro vs. 2-Amino Routes

The synthesis of 4-chloro-N-methylpyridine-3-sulfonamide proceeds via diazotization of the corresponding 3-aminopyridine precursor, followed by chlorosulfonylation and subsequent reaction with methylamine [1]. This synthetic route differs fundamentally from that of 2-amino-substituted pyridine-3-sulfonamides, which require halogen-metal exchange or alternative functionalization strategies at the 2-position . The 4-chloro intermediate (4-chloropyridine-3-sulfonyl chloride) is commercially available as a discrete building block, enabling efficient parallel synthesis of diverse sulfonamide libraries [2]. In contrast, the corresponding 2-substituted analogs often necessitate multi-step sequences with lower overall yields [3].

Synthetic Chemistry Process Development Building Block Sourcing

4-Chloro-N-methylpyridine-3-sulfonamide Application Scenarios


Nav1.7 Ion Channel Screening Reference Compound

Based on direct electrophysiological evidence showing an IC50 of 4.04 µM against human Nav1.7 in PatchXpress assays [1], this compound is optimally deployed as a moderate-activity reference control in primary ion channel screening cascades. Its 122-fold lower potency relative to lead-optimized pyridine-3-sulfonamides (IC50 = 33 nM) [2] positions it as a calibration standard for establishing assay sensitivity thresholds. Procurement is indicated for laboratories running Nav1.7 voltage-clamp assays requiring a well-characterized, commercially available compound with reproducible moderate inhibition.

Antitubercular Drug Discovery: Mtb Lpd Scaffold

The N-methylpyridine-3-sulfonamide chemotype, of which 4-chloro-N-methylpyridine-3-sulfonamide is a member, was identified from a >1.6 million compound screen and demonstrates >1000-fold species selectivity for Mtb Lpd over the human enzyme [1]. Co-crystal structural data confirms binding at the lipoamide channel via a hydrogen bond with Arg93, a distinct site from the NAD+/NADH pocket [2]. This compound serves as a core scaffold for structure-guided optimization of antitubercular agents. Procurement is warranted for medicinal chemistry teams pursuing novel Mtb Lpd inhibitors with defined selectivity mechanisms.

Carbonic Anhydrase Inhibitor Intermediate for hCA IX/XII

4-Chloro-N-methylpyridine-3-sulfonamide and its des-methyl analog (4-chloropyridine-3-sulfonamide) are established building blocks for synthesizing heterocyclic 4-substituted pyridine-3-sulfonamide carbonic anhydrase inhibitors [1]. Optimized derivatives in this series achieve Ki values as low as 7.2 nM against the cancer-associated hCA IX isoform and 3.4 nM against hCA XII, outperforming clinically used sulfonamides [2]. Procurement is indicated for synthetic chemistry laboratories developing isoform-selective CA inhibitors for oncology applications.

SPR Studies: Chlorine Substitution Effects

The 4-chloro substituent confers an estimated logP increase of 0.6-0.8 units relative to the unsubstituted N-methylpyridine-3-sulfonamide parent [1]. This physicochemical modulation is relevant for SPR campaigns evaluating the impact of halogen substitution on passive membrane permeability, metabolic stability, and off-target binding. The commercial availability of both 4-chloro and unsubstituted analogs enables paired experimental comparisons. Procurement is appropriate for DMPK and property-optimization workflows requiring a matched molecular pair for halogen substitution analysis.

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